molecular formula C24H25N3O2S B11365287 4,6-dimethyl-N-(2-methylphenyl)-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide

4,6-dimethyl-N-(2-methylphenyl)-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide

Cat. No.: B11365287
M. Wt: 419.5 g/mol
InChI Key: CCAPJNQHZQZSAS-UHFFFAOYSA-N
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Description

4,6-DIMETHYL-N-(2-METHYLPHENYL)-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyridine ring substituted with multiple functional groups, including methyl, phenyl, carbamoyl, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-N-(2-METHYLPHENYL)-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines under acidic or basic conditions.

    Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a strong base such as sodium hydride.

    Attachment of Phenyl Groups: Phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions using benzene derivatives and suitable catalysts like aluminum chloride.

    Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with isocyanates or carbamoyl chlorides.

    Sulfanylation: The sulfanyl group can be introduced through thiolation reactions using thiols or disulfides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: Due to its structural complexity, the compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

Industry

    Materials Science: The compound’s unique properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-N-(2-METHYLPHENYL)-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction (e.g., inhibition, activation).

Comparison with Similar Compounds

Similar Compounds

  • 4,6-DIMETHYL-N-(2-METHYLPHENYL)-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE
  • 4,6-DIMETHYL-N-(2-METHYLPHENYL)-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 4,6-DIMETHYL-N-(2-METHYLPHENYL)-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

4,6-dimethyl-2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C24H25N3O2S/c1-15-9-5-7-11-19(15)26-21(28)14-30-24-22(17(3)13-18(4)25-24)23(29)27-20-12-8-6-10-16(20)2/h5-13H,14H2,1-4H3,(H,26,28)(H,27,29)

InChI Key

CCAPJNQHZQZSAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

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